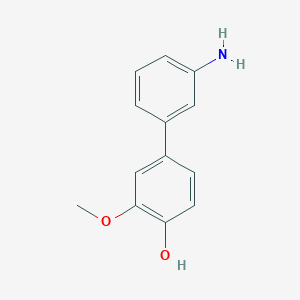

4-(3-Aminophenyl)-2-methoxyphenol

Description

General Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Synthesis Research

The biphenyl moiety, consisting of two phenyl rings connected by a single carbon-carbon bond, is a privileged structure in organic chemistry. unacademy.compharmaguideline.com This scaffold is not merely a simple aromatic hydrocarbon but a versatile building block found in a vast array of molecules, including natural products, liquid crystals, and advanced materials. unacademy.com In medicinal chemistry, the biphenyl unit is a cornerstone in the design of therapeutic agents, with notable examples including the antihypertensive drug Valsartan and the anti-inflammatory agent Flurbiprofen. pharmaguideline.com

The synthetic accessibility of biphenyls has been revolutionized by the development of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Negishi reactions. nih.govrsc.org These methods allow for the efficient and regioselective construction of unsymmetrical biphenyls, providing chemists with the tools to create a wide diversity of structures. nih.govnih.gov

A defining characteristic of certain substituted biphenyls is the phenomenon of atropisomerism. unacademy.compharmaguideline.com When bulky substituents occupy the ortho positions of the biphenyl rings, rotation around the central C-C bond is restricted. pharmaguideline.com If the substitution pattern is asymmetric, this hindered rotation can lead to stable, separable enantiomers, a form of axial chirality that is distinct from traditional point chirality. unacademy.comslideshare.net This structural feature is of immense interest in asymmetric catalysis, where chiral biphenyl ligands like BINAP are pivotal.

Academic Context of Phenol (B47542) and Amine Moieties in Molecular Design

The phenol (a hydroxyl group on an aromatic ring) and amine functional groups are fundamental to molecular design, particularly in the life sciences. stereoelectronics.org Their ability to participate in hydrogen bonding—the hydroxyl group as both a donor and acceptor, and the amine group as a donor and/or acceptor—makes them critical for molecular recognition at biological targets like proteins and enzymes. stereoelectronics.org

Aminophenol derivatives, which contain both functionalities, are a versatile class of compounds with applications ranging from dyes to pharmaceuticals. researchgate.netkajay-remedies.com For instance, para-aminophenol is a key precursor to the widely used analgesic and antipyretic drug, paracetamol. kajay-remedies.com Research into aminophenol chemistry explores their synthesis, derivatization, and potential as scaffolds for new bioactive agents, including anti-inflammatory, antimicrobial, and antioxidant compounds. researchgate.netkajay-remedies.com The selective functionalization of either the amino or the hydroxyl group is a key challenge and an area of active investigation in organic synthesis. researchgate.net

Research Rationale for Investigating 4-(3-Aminophenyl)-2-methoxyphenol

The specific structure of this compound presents a unique confluence of the chemical principles outlined above, making it a compelling subject for academic inquiry. While extensive literature on this exact molecule is not prominent, its research rationale can be constructed from its constituent parts.

This compound is an unsymmetrically substituted biphenyl. One ring contains an amino group, while the other is substituted with both a hydroxyl and a methoxy (B1213986) group. The methoxy group is located at the 2-position, ortho to the inter-ring bond. While a single methoxy group may not be as sterically demanding as larger groups, its presence is significant. acs.org Studies on ortho-substituted biphenyls show that even moderately sized groups can raise the energy barrier for rotation, influencing the molecule's preferred conformation. unacademy.com Investigating this compound could provide valuable data on the rotational dynamics in mono-ortho-substituted biphenyls and the potential for observable atropisomerism, especially at lower temperatures. slideshare.net

The molecule can be viewed as an analogue of bioactive aminophenols, extended by a second phenyl ring. The aminophenol portion of the molecule (specifically, a 3-aminophenol (B1664112) derivative) and the guaiacol (B22219) (2-methoxyphenol) portion both represent motifs of interest. The relative orientation of the amino, hydroxyl, and methoxy groups provides a specific three-dimensional arrangement of hydrogen bond donors, acceptors, and lipophilic domains. This makes it an interesting scaffold for library synthesis in drug discovery, where the amino group could be readily derivatized to explore structure-activity relationships (SAR). nih.gov

Detailed Research Findings

While specific experimental data for this compound is scarce in peer-reviewed literature, we can compile predicted and related data to frame its scientific context.

Table 1: Physicochemical Properties of this compound and Related Compounds

This table includes predicted data for the title compound and experimental/published data for related structures for context. Predicted data should be treated as an estimation.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| This compound | C₁₃H₁₃NO₂ | 215.25 | 2.5 (Predicted) | 2 | 3 |

| 4-Aminophenol drugbank.com | C₆H₇NO | 109.13 | 0.3 | 2 | 2 |

| Biphenyl unacademy.com | C₁₂H₁₀ | 154.21 | 3.2 | 0 | 0 |

| Guaiacol (2-Methoxyphenol) | C₇H₈O₂ | 124.14 | 1.3 | 1 | 2 |

| 4-(3-Aminophenyl)-N-(4-methoxyphenyl)pyrimidin-2-amine nih.gov | C₁₇H₁₆N₄O | 292.33 | 3.0 (Experimental) | 2 | 5 |

Table 2: Common Synthetic Routes for Unsymmetrical Biphenyls

These methods are applicable for the potential synthesis of this compound.

| Reaction Name | Key Reagents | General Description | Reference |

| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid, Palladium catalyst, Base | A versatile and widely used method known for its mild conditions and tolerance of various functional groups. | nih.govrsc.org |

| Stille Coupling | Aryl halide, Organostannane (e.g., Aryl-SnR₃), Palladium catalyst | Effective but limited by the toxicity and difficulty in removing organotin byproducts. | rsc.org |

| Negishi Coupling | Aryl halide, Organozinc reagent, Palladium or Nickel catalyst | Known for high reactivity and selectivity. | rsc.org |

| Ullmann Reaction | Two aryl halides, Copper catalyst | A classic method, often requiring high temperatures, but modern variants have improved conditions. | rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-aminophenyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-16-13-8-10(5-6-12(13)15)9-3-2-4-11(14)7-9/h2-8,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVPZUHPMFHZAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC=C2)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60685413 | |

| Record name | 3'-Amino-3-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261987-94-3 | |

| Record name | 3'-Amino-3-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 4 3 Aminophenyl 2 Methoxyphenol

Retrosynthetic Disconnection Analysis

A retrosynthetic analysis of 4-(3-Aminophenyl)-2-methoxyphenol reveals several potential disconnection points for strategic bond formation. The most logical disconnection is at the C-C single bond connecting the two aromatic rings, a common strategy in biphenyl (B1667301) synthesis. youtube.comresearchgate.netyoutube.com This approach simplifies the target molecule into two more readily available or synthesizable precursors: a substituted aniline (B41778) derivative and a substituted phenol (B47542) derivative.

Further analysis of these fragments suggests several forward-synthetic strategies. For instance, the aniline fragment could be derived from a nitrobenzene (B124822) precursor, allowing for the introduction of the amino group late in the synthesis to avoid potential side reactions. Similarly, the hydroxyl and methoxy (B1213986) groups on the phenolic ring can be installed through various aromatic substitution reactions. The choice of specific precursors and the order of reactions will depend on the chosen coupling methodology and the compatibility of the functional groups.

Advanced Carbon-Carbon Bond Formation Techniques

The core of synthesizing this compound lies in the efficient formation of the biphenyl linkage. Both classical and modern methods offer viable pathways.

Classical Coupling Reactions in Biphenyl Synthesis

Long-standing methods for biphenyl synthesis, while sometimes requiring harsh conditions, remain relevant in certain applications. nih.gov

The Wurtz-Fittig reaction, an extension of the Wurtz reaction, involves the coupling of an aryl halide with an alkyl halide using sodium metal. scienceinfo.comyoutube.com While historically significant for creating alkylated aromatic compounds, its direct application to form a biphenyl like this compound by coupling two different aryl halides is often inefficient due to the formation of a mixture of products (homo-coupling and cross-coupling). scienceinfo.comwikipedia.org

The reaction mechanism is thought to involve either radical intermediates or organoalkali compounds. scienceinfo.com The reactivity differences between the two halide precursors are crucial for achieving a successful cross-coupling. scienceinfo.comwikipedia.org However, the harsh reaction conditions and the potential for side reactions limit its widespread use in modern, complex molecule synthesis. wikipedia.org

Table 1: Key Features of the Wurtz-Fittig Reaction

| Feature | Description |

| Reactants | Aryl halide, Alkyl halide, Sodium metal |

| Solvent | Dry ether |

| Primary Product | Substituted aromatic compound |

| Drawbacks | Formation of side products, harsh reaction conditions |

The Ullmann reaction, first reported in 1901, is a more direct classical method for biphenyl synthesis, involving the copper-mediated coupling of two aryl halide molecules. nih.govwikipedia.org Traditionally, this reaction required high temperatures and stoichiometric amounts of copper, often leading to moderate and sometimes unpredictable yields. wikipedia.orglscollege.ac.in

Modern advancements have significantly improved the Ullmann coupling. The use of palladium and nickel catalysts has broadened the range of suitable starting materials and allowed for milder reaction conditions. lscollege.ac.in Furthermore, the development of various ligands has enhanced the efficiency and selectivity of copper-catalyzed C-C bond formation. nih.gov Despite these improvements, the Ullmann reaction can still be sensitive to the electronic and steric properties of the substrates. lscollege.ac.in For the synthesis of a complex molecule like this compound, careful optimization of the catalyst, ligands, base, and solvent would be necessary to achieve a good yield.

Table 2: Comparison of Classical and Modern Ullmann Reactions

| Aspect | Classical Ullmann Reaction | Modern Ullmann Variants |

| Catalyst | Copper powder or bronze | Palladium, Nickel, or Copper with ligands |

| Reaction Conditions | High temperatures | Milder temperatures |

| Substrate Scope | Often limited to electron-deficient aryl halides | Broader, including various substituted aryl halides |

| Yields | Often moderate and erratic | Generally improved and more reliable |

Transition Metal-Catalyzed Cross-Coupling Methodologies

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, offering high efficiency, selectivity, and functional group tolerance. rsc.org

The Suzuki-Miyaura cross-coupling is arguably the most widely used method for constructing biphenyl linkages. scielo.brgre.ac.uk This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an aryl halide or triflate in the presence of a base. scielo.bracs.org

The key advantages of the Suzuki-Miyaura coupling include its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. gre.ac.uknih.gov The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biphenyl product and regenerate the palladium(0) catalyst.

For the synthesis of this compound, a plausible Suzuki-Miyaura approach would involve coupling a protected 3-aminophenylboronic acid derivative with a suitably substituted 2-methoxyphenol halide or triflate. The protecting group on the amine would be removed in a subsequent step. The choice of palladium catalyst, ligand, base, and solvent system is critical for optimizing the reaction yield and minimizing side products. acs.orgnih.gov

Table 3: Typical Components of a Suzuki-Miyaura Cross-Coupling Reaction

| Component | Function | Examples |

| Palladium Catalyst | Facilitates the cross-coupling | Pd(PPh₃)₄, PdCl₂(dppf) |

| Organoboron Reagent | Transfers the aryl group to palladium | Arylboronic acids, Arylboronic esters |

| Aryl Halide/Triflate | Provides the other aryl group | Aryl bromides, iodides, or triflates |

| Base | Activates the organoboron reagent | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dissolves reactants and facilitates the reaction | Toluene, Dioxane, THF, DMF, Water |

Novel Approaches for Biphenyl Derivative Synthesis

Beyond established cross-coupling methods, research continues into novel strategies that offer alternative synthetic routes, potentially with improved efficiency, atom economy, or unique selectivity.

Novel synthetic pathways can be envisioned starting from more fundamental building blocks like aromatic ketones. While not a direct coupling method, multi-component reactions offer a strategy to construct complex molecules in a single operation. nih.gov For instance, a reaction could be designed where an appropriately substituted aromatic ketone undergoes condensation with an amine and a β-ketoester. The resulting product, such as a pyrimidine (B1678525) derivative, could then be further transformed or cleaved to yield the desired biphenyl structure.

Another conceptual approach involves the transformation of aromatic ketones into enamino-ketones. These intermediates possess both nucleophilic and electrophilic centers, which could be exploited in subsequent cyclization or rearrangement reactions to build the second aromatic ring, ultimately leading to a biphenyl scaffold after a series of planned synthetic steps. These methods, while often requiring more steps than direct coupling, provide alternative disconnections for complex targets.

Table 4: Conceptual Steps for Synthesis via Ketone Derivatives

| Step | Description | Key Intermediates |

| 1. Condensation | A multi-component reaction involving an aromatic ketone, an amine, and a third component like a β-diketone. nih.gov | Dihydropyrimidine or related heterocycle. |

| 2. Aromatization | Oxidation of the heterocyclic intermediate to form a fused aromatic system. | Pyrimido-benzothiazole or similar fused systems. nih.gov |

| 3. Ring Opening | Strategic cleavage of the heterocyclic ring to unmask the biphenyl structure. | Substituted biphenyl with precursor functional groups. |

| 4. Functionalization | Final adjustment of functional groups to yield the target compound. | This compound. |

A more atom-economical approach to biphenyls is the direct oxidative dimerization of benzene (B151609) and its derivatives, which proceeds via C-H bond activation. researchgate.net This method avoids the pre-functionalization (e.g., halogenation) required for traditional cross-coupling reactions. The reaction is typically catalyzed by a palladium salt in the presence of an oxidant, such as molecular oxygen. rsc.orgresearchgate.net Some protocols have been developed for the selective synthesis of asymmetrically substituted biphenyl derivatives by co-coupling two different aromatic compounds. google.com

However, achieving high regioselectivity in the cross-dimerization of two different substituted benzenes, such as 3-aminophenol (B1664112) and guaiacol (B22219) (2-methoxyphenol), to exclusively form this compound is a significant challenge. The reaction would likely produce a mixture of regioisomers and self-coupling products. The oxidation potentials of the benzene derivatives can be used to help predict reactivity in these systems. nih.gov

Table 5: General Components for Oxidative Dimerization

| Component | Example | Purpose |

| Aromatic Substrate 1 | 3-Aminophenol | Provides one of the aromatic rings via C-H activation. |

| Aromatic Substrate 2 | Guaiacol (2-methoxyphenol) | Provides the second aromatic ring via C-H activation. |

| Catalyst | Palladium(II) Acetate | Activates the C-H bonds for coupling. researchgate.net |

| Oxidant | Molecular Oxygen (O₂) / Copper Salt | Regenerates the active Pd(II) catalyst from the reduced Pd(0) state. google.com |

| Solvent | Acetic Acid | Common solvent for these types of oxidative reactions. researchgate.net |

Selective Functionalization of Aromatic Rings

The successful synthesis of a specific polysubstituted aromatic compound like this compound is fundamentally a problem of selective functionalization. organic-chemistry.org To ensure the correct isomer is formed, the reaction must be directed to specific positions on each aromatic ring. In classical aromatic chemistry, this is governed by the inherent directing effects of existing substituents (e.g., ortho-, para-, or meta-directing groups). beilstein-journals.org

In the context of modern transition-metal-catalyzed synthesis, selectivity is achieved through several powerful strategies:

Directed Ortho-Metalation (DoM): A directing group on the aromatic ring coordinates to a metal, facilitating the deprotonation and metalation of a nearby ortho C-H bond. While not directly applicable for the meta- and para- substitution pattern in the target compound, it is a key principle in regiocontrol.

C-H Activation with Directing Groups: An evolution of DoM, this strategy uses a directing group to guide a transition metal catalyst to a specific C-H bond, which can be at a remote meta or para position. researchgate.netacs.org This allows for the direct formation of C-C bonds without pre-functionalization, though controlling distal selectivity remains a significant challenge. researchgate.net

Strategic Pre-functionalization: This is the most common approach used in the cross-coupling reactions described above (Negishi, Kumada, Stille). The selectivity is "built-in" to the starting materials. By synthesizing an aryl halide and an organometallic reagent with the halogen and metal at the desired positions, the subsequent cross-coupling reaction is forced to occur at those specific sites. For this compound, this means starting with, for example, a 4-halo-2-methoxyphenol and a 3-(organometallic)aniline derivative. The challenge is then shifted to the efficient and selective synthesis of these functionalized precursors. organic-chemistry.org

Ultimately, the choice of synthetic route depends on a balance between the directness of the approach (C-H activation), the reliability and control offered by pre-functionalization (cross-coupling), and the availability of starting materials.

Directed Electrophilic Aromatic Substitution Strategies

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org In the context of synthesizing this compound, EAS strategies must account for the powerful directing effects of the substituents on both aromatic precursors.

The substituents present—hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂)—are all classified as ortho-, para-directors. masterorganicchemistry.comuci.edu These groups activate the aromatic ring towards electrophilic attack by donating electron density through resonance, thereby stabilizing the cationic intermediate (also known as an arenium ion or sigma complex). wikipedia.orglibretexts.org

-OH and -OCH₃ Groups: These are strong activating groups. The oxygen's lone pairs can delocalize into the ring, creating positions of high electron density at the ortho and para carbons, making them highly nucleophilic.

-NH₂ Group: The amino group is one of the strongest activating, ortho-, para-directing groups. wikipedia.org

A hypothetical direct coupling via an EAS mechanism would involve one ring acting as a nucleophile and a derivative of the second ring acting as an electrophile. For instance, one could envision activating a precursor like anthranil (B1196931) with an agent such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to generate a reactive species that could then be attacked by an electron-rich phenol derivative. nih.gov However, controlling the regioselectivity of such a direct intermolecular EAS reaction between two highly activated rings would be exceptionally challenging, likely leading to a mixture of isomers and polysubstituted products. Therefore, EAS is more strategically employed to synthesize the necessary precursors (e.g., halogenating the phenol ring) for subsequent cross-coupling reactions rather than for the direct formation of the biaryl bond itself. orgsyn.orgrsc.org

Amination Reactions in Biphenyl Synthesis

The introduction of the amino group onto the biphenyl scaffold can be approached in two primary ways: utilizing a pre-aminated starting material or introducing the nitrogen functionality onto the biphenyl core and subsequently converting it to an amine.

Late-Stage Amination: A common and robust strategy involves carrying a nitro group (-NO₂) through the main C-C bond-forming reaction, followed by its reduction in a later step. The nitro group is a strong deactivating, meta-directing group, which can be synthetically advantageous. For example, a Suzuki-Miyaura cross-coupling could be performed between a suitable phenol derivative and 3-nitrophenylboronic acid. The resulting nitro-substituted biphenyl can then be readily reduced to the target aminobiphenyl using standard reagents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.

Use of Pre-Aminated Reagents: Alternatively, a starting material already containing an amino group, such as 3-bromoaniline, can be used in cross-coupling reactions. rsc.org However, the free amino group can sometimes interfere with catalytic cycles, particularly with palladium catalysts, or undergo side reactions. To circumvent this, the amine is often protected. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines due to its stability under many coupling conditions and its ease of removal with acid. rsc.org

Introduction and Manipulation of Methoxy and Hydroxyl Groups

The methoxy (-OCH₃) and hydroxyl (-OH) groups on one of the rings are typically incorporated from the beginning of the synthesis by selecting a readily available starting material, such as a derivative of guaiacol (2-methoxyphenol). medchemexpress.com For instance, a common precursor for cross-coupling reactions would be a halogenated version, like 4-bromo-2-methoxyphenol (B1221611).

While the methoxy group is generally stable and non-reactive under most coupling conditions, the phenolic hydroxyl group is acidic and can interfere with certain reagents, especially organometallics like Grignard reagents or reactions employing strong bases. orgsyn.org Therefore, it is often necessary to protect the hydroxyl group. The choice of protecting group is critical; it must be stable during the bond-forming reaction and easily removable afterward without affecting other functional groups.

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

|---|---|---|---|

| Methyl Ether | Me | Dimethyl sulfate, Methyl iodide | Strong acid (e.g., BBr₃, HBr) |

| Benzyl Ether | Bn | Benzyl bromide (BnBr), Benzyl chloride (BnCl) | Hydrogenolysis (H₂, Pd/C) |

| Silyl Ethers (e.g., TBDMS) | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Fluoride source (e.g., TBAF), Acid |

| Methoxymethyl Ether | MOM | MOM-Cl | Acidic hydrolysis |

Mechanochemical and Flow Chemistry Considerations in Synthesis

Modern synthetic chemistry increasingly emphasizes the development of sustainable and efficient processes. Mechanochemistry and flow chemistry represent two powerful approaches to achieve these goals, offering significant advantages over traditional batch synthesis. nih.govbeilstein-journals.org

Mechanochemistry , which uses mechanical force (e.g., ball milling) to induce chemical reactions, often proceeds in the absence of bulk solvents, thereby reducing chemical waste. beilstein-journals.orgucm.es This high-concentration environment can lead to faster reaction times and sometimes different reactivity compared to solution-phase chemistry. researchgate.net Key bond-forming reactions, including palladium-catalyzed cross-couplings, have been successfully adapted to mechanochemical conditions, making it a viable strategy for biphenyl synthesis. beilstein-journals.orgorganic-chemistry.org

Flow chemistry involves performing reactions in a continuously flowing stream through a reactor, such as a microchannel or packed-bed column. nih.gov This methodology provides exceptional control over reaction parameters like temperature, pressure, and residence time. The high surface-area-to-volume ratio of flow reactors allows for superior heat and mass transfer, which enhances safety (e.g., by mitigating hotspots in exothermic reactions) and can dramatically accelerate reaction rates by enabling the use of "superheated" conditions—temperatures above the solvent's boiling point at atmospheric pressure. nih.govacs.org

| Parameter | Traditional Batch Processing | Continuous Flow Chemistry |

|---|---|---|

| Heat Transfer | Poor; risk of thermal runaways. nih.gov | Excellent; enhanced safety and temperature control. nih.govacs.org |

| Mass Transfer | Often limited by stirring efficiency. | Superior mixing, especially for multiphasic reactions. youtube.com |

| Scalability | Challenging; requires re-optimization. | Straightforward; achieved by running for longer times or "numbering-up" reactors. nih.gov |

| Safety | Handles large quantities of hazardous materials at once. | Small reactor volumes minimize risk; allows use of hazardous reagents more safely. nih.gov |

| Reaction Time | Can be hours to days. | Often reduced to seconds or minutes due to higher temperatures and concentrations. acs.org |

High-Yield and Scalable Synthetic Protocol Development

For the development of a high-yield and scalable synthesis of this compound, palladium-catalyzed cross-coupling reactions are the methods of choice due to their reliability, functional group tolerance, and extensive documentation. rsc.orgrsc.org The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is particularly prominent in industrial and academic settings for constructing biaryl linkages. tib.eu

A robust and scalable protocol for the target molecule would likely involve the Suzuki coupling of two key fragments:

Aryl Halide Fragment: 4-Bromo-2-methoxyphenol or a protected version thereof.

Arylboron Fragment: 3-Aminophenylboronic acid or, more commonly, 3-nitrophenylboronic acid, followed by a subsequent reduction step.

This approach benefits from the commercial availability of the starting materials and the high efficiency of the Suzuki reaction. The reaction conditions can be optimized by screening various catalysts, ligands, bases, and solvent systems to maximize yield and minimize side products.

| Component | Examples | General Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). rsc.org |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos | Stabilizes the palladium center and modulates its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | Activates the organoboron species for transmetalation. rsc.org |

| Solvent System | Toluene/Water, Dioxane/Water, THF, DMF | Solubilizes reagents and facilitates the reaction; often biphasic. rsc.org |

Reaction Mechanisms and Kinetic Studies

Elucidation of Carbon-Carbon Coupling Reaction Mechanisms

The core structure of 4-(3-aminophenyl)-2-methoxyphenol, a biphenyl (B1667301) derivative, is most commonly synthesized through palladium-catalyzed cross-coupling reactions. These methods form the key carbon-carbon bond between the two phenyl rings. While specific mechanistic studies for the synthesis of this exact molecule are not extensively detailed in the public literature, the mechanisms can be elucidated from the well-established principles of Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. A plausible synthetic route involves the coupling of a derivative of 3-aminophenol (B1664112) with a derivative of guaiacol (B22219) (2-methoxyphenol). For instance, a Suzuki coupling could occur between 4-bromo-2-methoxyphenol (B1221611) and 3-aminophenylboronic acid.

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide using a palladium catalyst and a base. wikipedia.org For the synthesis of this compound, the catalytic cycle would involve three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of one of the precursors (e.g., 4-bromo-2-methoxyphenol), forming a Pd(II) complex.

Transmetalation : The organoboron component (e.g., 3-aminophenylboronic acid), activated by a base, transfers its organic group to the Pd(II) complex, replacing the halide.

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the biphenyl structure of this compound and regenerating the Pd(0) catalyst.

The Mizoroki-Heck reaction couples an unsaturated halide with an alkene. nih.govquora.com While less direct for synthesizing a simple biphenyl structure like this compound, variations of this reaction can be employed. The general mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, followed by migratory insertion of the alkene, a β-hydride elimination, and reductive elimination to regenerate the catalyst. wikipedia.orgstackexchange.com

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. rsc.orgacs.orgresearchgate.net This method could be used to synthesize precursors to the target molecule. The mechanism involves a palladium cycle, similar to the Suzuki and Heck reactions, and a copper cycle, which generates a copper(I) acetylide intermediate that participates in the transmetalation step with the palladium complex. acs.orgwikipedia.org

| Reaction | Key Reactants | Catalyst System | Key Intermediates |

| Suzuki-Miyaura Coupling | Organoboron compound, Organohalide | Pd(0) catalyst, Base | Organopalladium(II) complexes |

| Mizoroki-Heck Reaction | Alkene, Organohalide | Pd catalyst, Base | π-alkene palladium complexes |

| Sonogashira Coupling | Terminal alkyne, Organohalide | Pd(0) catalyst, Cu(I) co-catalyst, Base | Copper acetylide, Organopalladium(II) complexes |

Investigation of Nitrogen-Containing Functional Group Reactivity

The reactivity of the aminophenyl group in this compound is a key aspect of its chemical character, influencing its behavior in further synthetic transformations and its potential biological interactions.

Aminolysis Reaction Mechanisms

Aminolysis refers to the reaction of the amine group with another molecule, leading to the cleavage of a bond. In the context of this compound, the primary amine is a nucleophile and can react with electrophilic species such as acyl chlorides or esters. The reaction generally proceeds through a nucleophilic acyl substitution mechanism.

A typical aminolysis reaction involves a stepwise mechanism via a tetrahedral intermediate. wikipedia.org When the amine attacks a carbonyl carbon, a zwitterionic tetrahedral intermediate is formed. This intermediate can then collapse, expelling a leaving group to form the final amide product. The rate-determining step can be either the formation of the tetrahedral intermediate or its breakdown, depending on the reactivity of the amine and the electrophile, as well as the stability of the leaving group. wikipedia.org

Proton-Coupled Electron Transfer in Phenol (B47542)/Amine Oxidation

The oxidation of the aminophenol moiety can proceed via proton-coupled electron transfer (PCET), a process crucial in many biological and chemical systems. wikipedia.orgnih.govacs.org In PCET, both an electron and a proton are transferred in a single, concerted kinetic step. This avoids the formation of high-energy intermediates that would be generated in stepwise pathways (i.e., initial electron transfer followed by proton transfer, or vice-versa). rsc.orgnih.gov

For this compound, the phenolic -OH group can act as a proton donor, while the amine can be involved as a proton acceptor or an additional redox site. The oxidation of the phenol to a phenoxyl radical is often coupled with the transfer of the phenolic proton. nih.gov The proximity and relative orientation of the amine and phenol groups can influence the kinetics and mechanism of this process, potentially involving an intramolecular hydrogen bond that facilitates the concerted transfer. nih.govrsc.org

Nucleophilic Attack Pathways at Amine Centers

The primary aromatic amine in this compound is a key nucleophilic center. When reacting with an electrophile, the nitrogen atom's lone pair of electrons initiates the attack. Compared to the phenolic oxygen, the nitrogen of an aromatic amine is generally a better nucleophile under neutral or basic conditions. quora.comresearchgate.net This is because nitrogen is less electronegative than oxygen, making its lone pair more available for donation.

However, the reactivity can be modulated by the reaction conditions:

Neutral/Basic Conditions : The amino group is more nucleophilic and will preferentially react with electrophiles like acyl chlorides or alkyl halides. researchgate.net

Acidic Conditions : The amino group can be protonated to form an ammonium (B1175870) salt (-NH3+). This deactivates it as a nucleophile, and subsequent reactions may be directed towards other sites on the molecule. researchgate.net

Strongly Basic Conditions : A strong base can deprotonate the phenolic -OH group to form a phenoxide ion. The phenoxide is a very potent nucleophile, and in this state, reactions will likely occur at the oxygen. researchgate.net

Kinetic Analysis of Formation and Transformation Pathways

While specific kinetic data for the synthesis of this compound are scarce, the kinetics of the underlying coupling reactions are well-studied. The rate of Suzuki-Miyaura reactions, for example, is influenced by several factors:

Nature of the Halide : The rate of oxidative addition typically follows the order I > Br > OTf >> Cl.

Electronic Effects : Electron-withdrawing groups on the organohalide and electron-donating groups on the organoboron reagent generally accelerate the reaction.

Ligand Effects : Bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst often enhance the rates of both oxidative addition and reductive elimination.

Base Strength : The choice and concentration of the base are critical for the transmetalation step.

Similarly, the kinetics of aminolysis reactions are dependent on the nucleophilicity of the amine and the nature of the leaving group on the electrophile. wikipedia.org Studies on related systems often show pseudo-first-order kinetics when the amine is used in excess. wikipedia.org The dependence of the observed rate constant on the amine concentration can reveal whether the reaction proceeds through a stable intermediate. wikipedia.org

Examination of Reactive Intermediates

The formation and transformation of this compound proceed through various short-lived, highly reactive intermediates.

In palladium-catalyzed coupling reactions, the key reactive intermediates are organopalladium species within the catalytic cycle. These include the Pd(II) species formed after oxidative addition and the subsequent intermediate formed after transmetalation, just before the final product is released via reductive elimination.

During the reactivity studies of the functional groups, several other intermediates can be postulated:

Tetrahedral Intermediates : As mentioned, these are formed during aminolysis reactions at a carbonyl center. wikipedia.org

Phenoxyl Radicals : These can be generated during the oxidation of the phenolic group, particularly through PCET mechanisms. nih.gov

Phenoxide Ions : Formed under basic conditions, this highly nucleophilic intermediate directs reactions to the oxygen atom. researchgate.net

Imine Intermediates : The reaction of the primary amine with an aldehyde or ketone can form a Schiff base or imine, which can be an intermediate in further transformations. researchgate.net

Diazonium Salts : In the presence of nitrous acid, the primary amine can be converted into a diazonium salt, a highly versatile intermediate for introducing a wide range of functional groups through nucleophilic substitution.

Exploration of Rearrangement Mechanisms Relevant to Analogues

The structure of this compound, containing a reactive amino group, makes it a candidate for several types of molecular rearrangements, which are well-studied in analogous compounds.

The Cope elimination is a thermally induced, intramolecular syn-elimination reaction of tertiary amine oxides to form an alkene and a hydroxylamine. masterorganicchemistry.comwikipedia.org The reaction proceeds through a cyclic, five-membered transition state. wikipedia.orgchemistrysteps.comalfa-chemistry.com Although this reaction typically involves the elimination of a β-hydrogen on an alkyl chain attached to the nitrogen, the principles are relevant to analogues of this compound that could be derivatized to a tertiary amine.

The first step of the Cope elimination is the oxidation of a tertiary amine to a tertiary amine N-oxide, often using an oxidant like hydrogen peroxide or a peroxy acid. masterorganicchemistry.comalfa-chemistry.com This N-oxide is a zwitterionic intermediate. masterorganicchemistry.com The subsequent elimination is an intramolecular process (Ei), where the N-oxide itself acts as the base. chemistrysteps.com

Key characteristics of the Cope Elimination are summarized below:

| Feature | Description |

| Reactant | Tertiary amine N-oxide. wikipedia.org |

| Mechanism | Concerted, intramolecular syn-elimination (Ei). masterorganicchemistry.comchemistrysteps.com |

| Transition State | Planar, five-membered cyclic transition state. wikipedia.orgalfa-chemistry.com |

| Products | Alkene and a hydroxylamine. wikipedia.org |

| Stereochemistry | Requires a syn-periplanar orientation of the β-hydrogen and the amine oxide leaving group. chemistrysteps.com |

| Regioselectivity | Generally follows the Hofmann rule, favoring the formation of the least substituted alkene due to the steric demands of the transition state. organic-chemistry.org |

The reaction rate can be significantly influenced by the solvent, with aprotic solvents leading to a much faster reaction. alfa-chemistry.comorganic-chemistry.org Furthermore, the presence of an electron-withdrawing group, such as a phenyl group, at the β-position can increase the reaction rate by making the β-hydrogen more acidic. organic-chemistry.org

The Favorskii rearrangement involves the base-catalyzed rearrangement of α-halo ketones to carboxylic acid derivatives. wikipedia.orgmychemblog.com When the α-halo ketone lacks an α-hydrogen, the reaction can proceed through an alternative pathway known as the quasi-Favorskii (or semibenzilic) rearrangement. wikipedia.orgmychemblog.com This is relevant to phenolic compounds, as they can be converted to ketones (e.g., via Fries rearrangement) which could then undergo subsequent halogenation and rearrangement.

In the quasi-Favorskii mechanism, the base (like a hydroxide (B78521) or alkoxide) adds to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a 1,2-migration of an adjacent carbon with a concurrent displacement of the halide ion. mychemblog.com This mechanism avoids the formation of a cyclopropanone (B1606653) intermediate, which is characteristic of the standard Favorskii rearrangement. wikipedia.org A nitrogen analogue, the aza-quasi-Favorskii rearrangement, has also been developed for synthesizing highly substituted aziridines. nih.gov

The key features of the quasi-Favorskii rearrangement are presented in the table below:

| Feature | Description |

| Substrate | α-halo ketones with no α-hydrogens. mychemblog.com |

| Mechanism | Addition of a nucleophile to the carbonyl group, followed by a concerted 1,2-alkyl shift and displacement of the halide. wikipedia.orgmychemblog.com |

| Intermediate | A tetrahedral intermediate is formed upon nucleophilic attack. wikipedia.org |

| Products | Carboxylic acid derivatives (acids, esters, amides). mychemblog.com |

The Stevens rearrangement is a 1,2-rearrangement of quaternary ammonium salts or sulfonium (B1226848) salts, which occurs in the presence of a strong base to yield the corresponding tertiary amines or sulfides. wikipedia.orgchemistry-reaction.com This reaction is pertinent to analogues of this compound, where the amino group could be quaternized.

The mechanism of the Stevens rearrangement is complex and has been a subject of debate. The initial step involves the deprotonation of a carbon adjacent to the positively charged nitrogen by a strong base, forming a nitrogen ylide (a zwitterionic species). wikipedia.orgchemistry-reaction.com The presence of an electron-withdrawing group on this carbon facilitates the deprotonation. wikipedia.orgchemistry-reaction.com The ylide then rearranges. Two primary mechanistic pathways have been proposed for the rearrangement step:

Homolytic Cleavage: The N-C bond breaks to form a radical pair, which then recombines within a solvent cage, explaining the observed retention of configuration at the migrating center. wikipedia.org

Ionic Pathway: Formation of a cation-anion pair, which also recombines. wikipedia.org

A concerted mechanism is considered unlikely as it would violate orbital symmetry rules. wikipedia.orgchemistry-reaction.com

A summary of the Stevens Rearrangement is provided below:

| Feature | Description |

| Reactant | Quaternary ammonium or sulfonium salts. wikipedia.orgchemistry-reaction.com |

| Reagent | Strong base (e.g., NaH, R-Li, RO-Na). chemistry-reaction.com |

| Key Intermediate | Ylide (zwitterion). wikipedia.orgchemistry-reaction.com |

| Mechanism | 1,2-migration via a proposed radical-pair or ion-pair pathway. wikipedia.org |

| Product | Rearranged tertiary amine or sulfide. wikipedia.org |

| Stereochemistry | The migrating group generally retains its configuration. chemistry-reaction.com |

Competing reactions include the Sommelet-Hauser rearrangement, which is a organic-chemistry.orgresearchgate.net-sigmatropic shift. wikipedia.org

Advanced Spectroscopic and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, and its application to 4-(3-Aminophenyl)-2-methoxyphenol has yielded a wealth of information. By observing the behavior of atomic nuclei in a magnetic field, researchers can deduce the connectivity and chemical environment of individual atoms.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), reveals distinct signals for each unique proton. rsc.org The aromatic protons on the two phenyl rings appear as multiplets in the downfield region, typically between δ 6.0 and 8.0 ppm. rsc.org The methoxy (B1213986) group protons (-OCH₃) characteristically present as a sharp singlet at approximately δ 3.8 ppm. rsc.org The protons of the amine (-NH₂) and hydroxyl (-OH) groups often appear as broad singlets, and their chemical shifts can be variable depending on concentration and solvent.

Table 1: ¹H NMR Spectral Data for this compound and Related Structures

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic CH | 6.0 - 8.0 | Multiplet (m) | The complex splitting patterns arise from spin-spin coupling between adjacent protons on the benzene (B151609) rings. rsc.org |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | A characteristic sharp signal for the three equivalent protons of the methoxy group. rsc.org |

| Amine (-NH₂) | Variable | Broad Singlet (br s) | The chemical shift is dependent on solvent, concentration, and temperature. |

| Hydroxyl (-OH) | Variable | Broad Singlet (br s) | The chemical shift is also sensitive to experimental conditions. |

This table is a representation of typical values and may vary based on specific experimental conditions.

Complementing the proton data, Carbon-13 NMR (¹³C NMR) provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The aromatic carbons resonate in the downfield region, generally between δ 100 and 160 ppm. beilstein-journals.org The carbon attached to the electron-donating hydroxyl and methoxy groups will appear at the lower end of this range, while the carbons of the aminophenyl ring will also show distinct shifts. The methoxy carbon itself appears as a sharp signal in the upfield region, typically around δ 55-60 ppm. beilstein-journals.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | 145 - 160 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H | 100 - 130 |

| Aromatic C-C (quaternary) | 120 - 140 |

| Methoxy (-OCH₃) | 55 - 60 |

Note: These are predicted values. Actual experimental values may differ slightly.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) experiments establish correlations between protons that are coupled to each other, helping to trace the proton networks within the two aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the two aromatic rings and for assigning the quaternary (non-protonated) carbon atoms.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3100-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. wpmucdn.com The N-H stretching vibrations of the primary amine group typically appear as two sharp bands in the same region. C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹. The C-O stretching of the methoxy group and the phenol (B47542) gives rise to strong absorptions in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations are found in the 1400-1600 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3100 - 3600 (broad) wpmucdn.com |

| Amine -NH₂ | N-H Stretch | 3100 - 3500 (often two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methoxy C-O | C-O Stretch | 1200 - 1300 (asymmetric), 1000-1100 (symmetric) |

| Aromatic C=C | C=C Stretch | 1400 - 1600 |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring breathing modes, which are often weak in the IR spectrum. The symmetric vibrations of the molecule are typically more intense in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No experimental data regarding the UV-Vis absorption maxima (λmax) or the specific electronic transitions (e.g., π → π, n → π) for this compound were found. Such data would be essential for understanding the electronic structure and conjugation within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS, ESI-MS)

Detailed mass spectrometry analysis, including the molecular weight confirmation and the characteristic fragmentation patterns under techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS), is not available for this compound. This information would be crucial for its unequivocal identification and for structural studies.

X-ray Diffraction Single-Crystal Analysis for Definitive Structural Determination

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. A successful crystallographic study would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Advanced Microanalytical Techniques (e.g., Elemental Analysis)

Specific elemental analysis data, which would confirm the compound's empirical formula (C13H13NO2) by quantifying the percentages of carbon, hydrogen, and nitrogen, could not be located for this compound.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

No thermogravimetric analysis (TGA) data for this compound is available in the searched literature. TGA would provide insights into the compound's thermal stability, decomposition temperature, and behavior at elevated temperatures.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Methodologies for Electronic Structure Calculations

The foundation of computational molecular analysis lies in electronic structure calculations, which aim to describe the distribution and energy of electrons within a molecule. Several powerful methodologies are available for this purpose, each offering a different balance of accuracy and computational expense.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable combination of accuracy and efficiency. mdpi.com Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange with exchange and correlation functionals derived from the generalized gradient approximation (GGA). epstem.netnih.gov It is one of the most widely used functionals for a vast range of chemical systems, often providing reliable predictions for molecular geometries and other properties. cyu.frmostwiedzy.pl

CAM-B3LYP (Coulomb-Attenuating Method-B3LYP) is a long-range corrected hybrid functional. researchgate.netopenmopac.net It is specifically designed to improve the description of long-range interactions, charge-transfer excitations, and electronic properties of large, conjugated systems, which standard functionals like B3LYP can sometimes struggle with. For a molecule with two interacting aromatic rings like 4-(3-Aminophenyl)-2-methoxyphenol, CAM-B3LYP can provide a more accurate description of through-space electronic communication.

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data or empirical parameters, relying solely on fundamental physical constants.

CBS-QB3 (Complete Basis Set-QB3) is a high-accuracy composite method. It is not a single calculation but a series of calculations using different levels of theory and basis sets, which are then extrapolated to approximate the result of a very high-level calculation with a complete basis set. While computationally demanding, CBS-QB3 is known for its ability to produce highly accurate thermochemical data, making it a valuable tool for obtaining benchmark energies for smaller molecules.

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical, as it directly impacts the accuracy of the calculation.

6-31G(d): This is a Pople-style split-valence basis set. The "6-31G" part indicates that core atomic orbitals are described by a single function (a contraction of 6 primitive Gaussian functions), while the valence orbitals are "split" into two functions (one from 3 primitives, the other from 1 primitive), allowing for more flexibility. The "(d)" denotes the addition of polarization d-functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing chemical bonds. cyu.fr

6-31+G(d,p): This basis set builds upon the previous one. The "+" symbol indicates the addition of diffuse functions to heavy atoms. Diffuse functions are important for describing systems with loosely held electrons, such as anions or molecules with significant non-covalent interactions. The "(d,p)" signifies that d-polarization functions are on heavy atoms and p-polarization functions are added to hydrogen atoms, further improving the description of the electronic distribution.

6-311G+dp: This is a triple-split valence basis set, offering even greater flexibility for the valence electrons by representing them with three separate functions. nih.gov This enhanced flexibility, combined with diffuse and polarization functions, generally leads to more accurate results, albeit at a higher computational cost.

The selection of a basis set involves a trade-off between the desired accuracy and the computational resources available.

| Basis Set | Description | Typical Application |

| 6-31G(d) | Double-split valence with d-polarization on heavy atoms. | Routine geometry optimizations and frequency calculations for medium-sized molecules. cyu.fr |

| 6-31+G(d,p) | Adds diffuse functions to heavy atoms and p-polarization to hydrogens. | Systems where anions, lone pairs, or weak interactions are important. |

| 6-311G+dp | Triple-split valence with diffuse and polarization functions. | Higher-accuracy energy calculations and detailed electronic property analysis. |

Molecular Geometry Optimization and Conformational Analysis

A crucial step in computational analysis is geometry optimization, a procedure to find the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface. This process iteratively adjusts the coordinates of the atoms until the net forces on each atom are negligible, resulting in the most stable structure, or equilibrium geometry.

For this compound, conformational analysis is particularly important. The molecule possesses a single bond connecting the two phenyl rings, around which rotation can occur. This rotation gives rise to different conformers, each with a unique energy. A key parameter in this analysis is the dihedral angle between the two aromatic rings. Computational methods can map the potential energy surface as a function of this dihedral angle to identify the most stable conformer (the global minimum) and any other local energy minima.

Below is an example of the type of data obtained from a geometry optimization.

| Parameter | Description |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-O). |

| **Bond Angles (°) ** | The angle formed between three connected atoms (e.g., C-C-C, C-N-H). |

| Dihedral Angles (°) | The angle between the plane formed by the first three atoms and the plane formed by the last three atoms in a sequence of four; critical for defining conformational isomers. |

Analysis of Electronic Properties and Molecular Orbitals

Once the geometry is optimized, a wealth of information about the molecule's electronic properties can be extracted.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity.

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy is related to the ionization potential and represents the ability of the molecule to donate an electron. Regions of high HOMO density indicate the likely sites for electrophilic attack.

LUMO: This is the innermost orbital that is empty of electrons. Its energy is related to the electron affinity and represents the ability of the molecule to accept an electron. Regions of high LUMO density are the probable sites for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a particularly important descriptor. A small energy gap suggests that the molecule is more polarizable and requires less energy to be excited, which is often associated with higher chemical reactivity and lower kinetic stability. Conversely, a large HOMO-LUMO gap implies high stability.

The results of an FMO analysis are typically presented in a table.

| Parameter | Description |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (eV) | The energy difference between the LUMO and HOMO (ΔE = ELUMO – EHOMO). |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding. It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

For a molecule like this compound, an NBO analysis would quantify the electron density in the sigma (σ) and pi (π) bonds of the two aromatic rings, the C-N, C-O, O-H, and N-H bonds. It would also describe the lone pairs on the oxygen and nitrogen atoms. A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from an occupied (donor) orbital to an unoccupied (acceptor) orbital.

Hypothetical NBO Data for this compound This table is illustrative and based on general principles for similar aromatic compounds.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (O) of -OH | π* (C-C) of phenol (B47542) ring | High |

| LP (O) of -OCH₃ | π* (C-C) of phenol ring | Moderate |

| LP (N) of -NH₂ | π* (C-C) of phenyl ring | High |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, which in turn predicts sites for electrophilic and nucleophilic attack.

The MEP map is color-coded to represent different values of the electrostatic potential. Typically, regions of negative potential (electron-rich) are colored red, while regions of positive potential (electron-poor) are colored blue. Intermediate potentials are represented by other colors in the spectrum (orange, yellow, green).

For this compound, the MEP map would likely show regions of high negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the nitrogen atom of the amino group, due to their high electronegativity and the presence of lone pairs. These sites would be susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and amino groups would exhibit positive electrostatic potential, making them potential sites for nucleophilic interaction.

Fukui Function Analysis for Reactivity Prediction

Fukui function analysis is a method derived from Density Functional Theory (DFT) that helps to predict the most reactive sites in a molecule. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of sites that are most susceptible to nucleophilic, electrophilic, or radical attack.

There are three main types of Fukui functions:

f(r) for electrophilic attack (measures the reactivity of a nucleophile).

f(r) for nucleophilic attack (measures the reactivity of an electrophile).

f(r) for radical attack.

For this compound, Fukui analysis would pinpoint specific atoms within the molecule that are most likely to participate in chemical reactions. For instance, the analysis might indicate that certain carbon atoms in the aromatic rings are more susceptible to electrophilic substitution, or that the oxygen and nitrogen atoms are the primary sites for interaction with electrophiles.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can also be used to predict the spectroscopic properties of a molecule, such as its infrared (IR) and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra can be compared with experimental data to confirm the structure of the molecule and to understand the electronic transitions that give rise to its observed properties.

Computational Infrared and UV-Vis Spectra

Theoretical IR spectra are typically calculated by performing a vibrational frequency analysis on the optimized geometry of the molecule. The resulting vibrational modes and their corresponding frequencies and intensities can be used to generate a theoretical IR spectrum. For this compound, the calculated spectrum would be expected to show characteristic peaks for the O-H and N-H stretching vibrations, C-H stretching of the aromatic rings and the methoxy group, C-O stretching, and C-N stretching, as well as various bending vibrations.

Computational UV-Vis spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from occupied molecular orbitals to unoccupied molecular orbitals. The results provide information on the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π → π* or n → π*). For this compound, the presence of the aromatic systems and the auxochromic -OH, -NH₂, and -OCH₃ groups would likely result in strong absorptions in the UV region.

Hypothetical Spectroscopic Data for this compound This table is illustrative and based on general principles for similar aromatic compounds.

| Parameter | Theoretical Value |

|---|---|

| IR Frequencies (cm⁻¹) | |

| O-H stretch | ~3500 |

| N-H stretch | ~3400 |

| C-H stretch (aromatic) | ~3100 |

| C-H stretch (methyl) | ~2950 |

| C=C stretch (aromatic) | ~1600-1450 |

| UV-Vis (nm) | |

| λmax 1 | ~280 (π → π*) |

Thermodynamic and Physicochemical Property Calculations

Computational chemistry can also be employed to predict various thermodynamic and physicochemical properties of molecules, such as their acidity constants (pKa).

Aqueous pKa Value Determination for Phenolic and Amine Groups

The pKa value is a measure of the acidity of a compound in a solution. For this compound, there are two primary ionizable groups: the phenolic hydroxyl group and the amine group. The pKa of the phenolic group will reflect its tendency to donate a proton, while the pKa of the conjugate acid of the amine group (R-NH₃⁺) will indicate its tendency to deprotonate.

Computational methods can predict pKa values by calculating the Gibbs free energy change for the deprotonation reaction in an aqueous solution. This often involves using a continuum solvation model to account for the effect of the solvent. The pKa of the phenolic group is expected to be influenced by the electron-donating methoxy group and the aminophenyl substituent. Similarly, the basicity of the amine group will be affected by the electronic properties of the rest of the molecule.

Enthalpy and Gibbs Free Energy of Formation

The calculation of these properties involves optimizing the molecular geometry and performing frequency calculations to obtain the zero-point vibrational energy (ZPVE), thermal energy, and entropy corrections. The enthalpy of formation is then typically determined using atomization or isodesmic reaction schemes, which help to reduce systematic errors in the calculations.

For a molecule with the structural complexity of this compound, containing multiple functional groups (amino, hydroxyl, and methoxy) on a biphenyl (B1667301) scaffold, the interplay of these groups will significantly influence its thermodynamic stability. The intramolecular hydrogen bonding between the hydroxyl and methoxy groups, as well as potential interactions involving the amino group, would contribute to a more negative enthalpy of formation, indicating greater stability.

Table 1: Illustrative Example of Calculated Thermodynamic Properties for a Substituted Phenolic Compound

| Property | Calculated Value (Hartree) | Calculated Value (kcal/mol) |

| Zero-point correctional energy | 0.235177 | 147.59 |

| Thermal correction to Energy | 0.248334 | 155.84 |

| Thermal correction to Enthalpy | 0.249278 | 156.43 |

| Thermal correction to Gibbs Free Energy | 0.194162 | 121.86 |

| Sum of electronic and zero-point Energies | -688.971556 | - |

| Sum of electronic and thermal Energies | -688.958400 | - |

| Sum of electronic and thermal Enthalpies | -688.957455 | - |

| Sum of electronic and thermal Free Energies | -689.012571 | - |

Note: This table provides an illustrative example of the kind of data obtained from a DFT calculation for a substituted phenolic compound and does not represent the actual values for this compound.

Polarizability and Hyperpolarizability Studies

The response of a molecule to an external electric field is described by its polarizability (α) and hyperpolarizability (β). These properties are crucial for understanding a molecule's linear and nonlinear optical (NLO) activities, respectively. physchemres.org Organic molecules with extended π-electron systems, often featuring electron-donating and electron-accepting groups, can exhibit significant NLO properties. physchemres.org

In this compound, the amino group (-NH2) acts as an electron donor, while the hydroxyl (-OH) and methoxy (-OCH3) groups can also influence the electron distribution across the biphenyl system. The delocalization of π-electrons across the two aromatic rings facilitates charge transfer, which is a key factor for high hyperpolarizability values.

Table 2: Example of Calculated Polarizability and First-Order Hyperpolarizability for an Organic Molecule

| Parameter | Value (a.u.) |

| Dipole Moment (µ) | 5.43 D |

| Mean Polarizability (<α>) | 216.32 |

| Anisotropy of Polarizability (Δα) | 261.32 |

| First-Order Hyperpolarizability (βtot) | 171093.50 |

Note: This table is based on data for a different organic molecule to illustrate the typical output of such calculations and does not represent the values for this compound. physchemres.org

Solvation Models and Their Influence on Computed Properties (e.g., PCM, IEFPCM, SMD)

The properties of a molecule can be significantly influenced by its environment, particularly when in solution. Solvation models are computational methods used to account for the effects of a solvent on a solute's structure, energy, and properties. These models can be broadly categorized as implicit or explicit.

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. nih.govnih.gov The solute is placed in a cavity within this dielectric continuum. nih.gov Popular implicit solvation models include:

Polarizable Continuum Model (PCM) : This is a widely used method where the cavity is constructed from a series of interlocking spheres centered on the atoms of the solute. researchgate.netpyscf.org

Integral Equation Formalism PCM (IEFPCM) : An extension of PCM, IEFPCM provides a more robust and accurate calculation of the solute-solvent interaction by solving the integral equations for the solvent reaction field. nih.govruc.dk It is often the default PCM method in many quantum chemistry software packages. ruc.dk

Solvation Model based on Density (SMD) : This model is a universal solvation model that is parameterized for a wide range of solvents. nih.govruc.dk It calculates the solvation free energy based on the solute's electron density and includes terms for cavitation, dispersion, and solvent structure. nih.govruc.dk

The choice of solvation model can have a noticeable impact on the computed properties. For instance, the relative energies of different conformers, reaction barriers, and electronic excitation energies can all be affected by the solvent environment. The IEFPCM and SMD models are generally considered to provide a good balance of accuracy and computational cost for many applications. nih.govresearchgate.net

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding Effects on Reactivity)

The functional groups present in this compound—a primary amine, a hydroxyl group, and a methoxy group—are all capable of participating in hydrogen bonding. researchgate.netnih.gov Intermolecular interaction analysis is crucial for understanding how this molecule interacts with itself and with other molecules, which in turn governs its physical properties and reactivity.

The hydroxyl group is a strong hydrogen bond donor, while the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom of the amino group, can act as hydrogen bond acceptors. researchgate.netnih.gov This allows for the formation of a complex network of intermolecular hydrogen bonds in the condensed phase. nih.gov

The presence of hydrogen bonding can significantly affect the reactivity of the molecule. For example:

Phenolic OH Reactivity : Hydrogen bonding to the phenolic oxygen can increase the electron density on the oxygen atom, making the proton more acidic and easier to abstract. Conversely, hydrogen bonding to the hydroxyl proton can make it less reactive. researchgate.net

Amino Group Basicity : The basicity of the amino group can be modulated by hydrogen bonding. Hydrogen bonding to the lone pair of the nitrogen atom will decrease its basicity.

Oxidation Potential : It has been reported that hydrogen bonding to amines can lower the oxidation potential of a phenol. researchgate.net

Theoretical Frameworks for Activity Prediction and Design

The prediction and rational design of biologically active molecules related to this compound are guided by several theoretical frameworks. These frameworks help in identifying the essential structural features required for a specific biological interaction.

One of the primary frameworks is pharmacophore modeling . A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. For a compound like this compound, a pharmacophore model might include features such as hydrogen bond donors (from the amino and hydroxyl groups), hydrogen bond acceptors (from the methoxy and hydroxyl oxygens), and aromatic/hydrophobic regions (from the two phenyl rings). The development of such a model is based on a set of known active molecules and can be used to screen large databases for new compounds with potential activity or to guide the modification of the existing scaffold.

Another key framework is the understanding of bioisosteric replacements . Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. In designing analogs of this compound, the amino, hydroxyl, or methoxy groups could be replaced by other groups to modulate activity, selectivity, and pharmacokinetic properties. For instance, the phenol hydroxyl group could be replaced with a bioisostere to improve metabolic stability while retaining its hydrogen bonding capability.

These theoretical approaches provide a foundation for designing new derivatives with potentially enhanced or more specific biological activities, guiding synthetic efforts toward more promising candidates.

Molecular Descriptors and Their Application in SAR/QSAR Modeling

Molecular descriptors are numerical values that characterize the properties of a molecule. In QSAR modeling of this compound and its derivatives, these descriptors are used to build mathematical models that correlate the chemical structure with biological activity. Descriptors can be broadly categorized into several classes.

Physicochemical Descriptors : These describe properties like lipophilicity (logP), molar refractivity, and aqueous solubility, which are crucial for a drug's ability to cross biological membranes and interact with its target.

Electronic Descriptors : These quantify the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. These are critical for understanding how the molecule participates in electronic interactions like charge-transfer and electrostatic interactions.

Topological Descriptors : Also known as constitutional descriptors, these are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. Examples include molecular weight and connectivity indices.

Geometrical (3D) Descriptors : These are calculated from the 3D coordinates of the atoms and include descriptors related to the molecule's shape and surface area, such as the solvent-accessible surface area.

The selection of appropriate descriptors is a critical step in developing a robust QSAR model. For a molecule like this compound, a combination of these descriptors would be necessary to capture the structural nuances that influence its biological activity.

| Descriptor Class | Examples | Potential Relevance for this compound |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (PSA) | Influences membrane permeability and target binding affinity. PSA is particularly relevant due to the presence of polar -OH, -NH2, and -OCH3 groups. |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Governs electrostatic and orbital interactions with the biological target. The electron-donating groups (-OH, -NH2, -OCH3) significantly affect these properties. |

| Topological | Molecular Weight, Connectivity Indices | Relates to the overall size and shape of the molecule, which can affect how it fits into a binding site. |